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Compound of Interest

Compound Name: Pasiniazid

Cat. No.: B1678481

Pasiniazid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pasiniazid, a chemical complex of isoniazid and p-aminosalicylic acid, is a pharmaceutical
agent primarily utilized in the treatment of tuberculosis. This technical guide provides an in-
depth overview of its chemical structure, physicochemical properties, and the biochemical
pathways it influences. The information herein is intended to support research and
development efforts in the field of medicinal chemistry and pharmacology.

Chemical Structure and Identification

Pasiniazid is the salt formed between the tuberculostatic drug isoniazid and the anti-
inflammatory and bacteriostatic agent p-aminosalicylic acid (PAS). In biological systems, it
readily dissociates into its constituent components.
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Identifier Value

4-amino-2-hydroxybenzoic acid;pyridine-4-
IUPAC Name
carbohydrazide

Molecular Formula C13H14N404

Molecular Weight 290.27 g/mol

) C1=CC(=C(C=C1N)O)C(=0)0.C1=CN=CC=C1
Canonical SMILES

C(=O)NN
InChl Key RKPHTRVPGYGVQD-UHFFFAOYSA-N
CAS Number 2066-89-9

Physicochemical Properties

The physicochemical properties of Pasiniazid are largely influenced by its two components,
isoniazid and p-aminosalicylic acid. The following table summarizes key quantitative data, with
a focus on isoniazid due to its primary role as the antimycobacterial agent.

Property

Value

Source

Melting Point

142-144 °C

pKa (Isoniazid)

1.8 (pyridine N), 3.6
(hydrazine—NH), 10.8
(hydrazine NH2)

logP (Isoniazid)

-0.70

Water Solubility (Isoniazid)

12.5 g/100mL at 20 °C

Solubility (Pasiniazid)

Sparingly soluble in water.

Solubility (Isoniazid)

Soluble in DMSO (= 160
mg/mL), ethanol, methanol,

acetone, and ethyl acetate.
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Mechanism of Action: Inhibition of Mycolic Acid
Biosynthesis

The primary mechanism of action of the isoniazid component of Pasiniazid involves the
inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis
cell wall. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase
enzyme KatG. The activated form then covalently binds to and inhibits the enoyl-acyl carrier
protein reductase (InhA), a key enzyme in the fatty acid synthase Il (FAS-II) system, thereby
blocking the synthesis of mycolic acids.

Click to download full resolution via product page

Figure 1: Isoniazid's mechanism of action via inhibition of the mycolic acid biosynthesis
pathway.

Experimental Protocols

The following are detailed methodologies for the determination of key physicochemical
properties of pharmaceutical compounds like Pasiniazid.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts to a liquid.
Apparatus: Melting point apparatus, capillary tubes, thermometer, mortar and pestle.

Procedure:
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o A small amount of the crystalline sample is finely powdered.
e The powdered sample is packed into a capillary tube to a height of 2-3 mm.
o The capillary tube is placed in the heating block of the melting point apparatus.

o The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected
melting point.

e The temperature at which the first drop of liquid appears (onset of melting) and the
temperature at which the entire sample becomes a clear liquid (completion of melting) are
recorded. This range is the melting point of the substance.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the compound.
Apparatus: Potentiometer with a pH electrode, burette, beaker, magnetic stirrer.

Procedure:

A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a
co-solvent system for poorly soluble compounds).

e The solution is placed in a beaker with a magnetic stir bar and the pH electrode is immersed
in the solution.

e The solution is titrated with a standardized solution of a strong acid (e.g., HCI) or a strong
base (e.g., NaOH).

e The pH of the solution is recorded after each incremental addition of the titrant.
o Atitration curve is generated by plotting the pH versus the volume of titrant added.

e The pKa value is determined from the pH at the half-equivalence point(s) on the titration
curve.

logP Determination (Shake-Flask Method)
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Objective: To determine the partition coefficient of the compound between n-octanol and water.

Apparatus: Separatory funnel or vials, mechanical shaker, UV-Vis spectrophotometer or HPLC.

Procedure:

n-Octanol and water (or a suitable buffer, typically pH 7.4) are pre-saturated with each other.

A known amount of the compound is dissolved in one of the phases (usually the one in which
it is more soluble).

The two phases are combined in a separatory funnel or vial in a defined volume ratio.

The mixture is agitated using a mechanical shaker until equilibrium is reached (typically for
several hours).

The mixture is then allowed to stand for the two phases to separate completely.

The concentration of the compound in each phase is determined using a suitable analytical
technique (e.g., UV-Vis spectroscopy or HPLC).

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in
the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10
logarithm of this value.

Aqueous Solubility Determination (Thermodynamic
Shake-Flask Method)

Objective: To determine the equilibrium solubility of the compound in an aqueous medium.

Apparatus: Vials, mechanical shaker or rotator, filtration or centrifugation system, analytical
instrument (e.g., HPLC-UV or LC-MS).

Procedure:

An excess amount of the solid compound is added to a vial containing the aqueous buffer
(e.g., phosphate-buffered saline, pH 7.4).
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e The vial is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for an
extended period (typically 24-48 hours) to ensure equilibrium is reached.

e The resulting suspension is filtered or centrifuged to separate the undissolved solid from the
saturated solution.

e The concentration of the dissolved compound in the clear supernatant or filtrate is quantified
using a validated analytical method.

Conclusion

This technical guide provides a foundational understanding of Pasiniazid, focusing on its
chemical structure and key physicochemical properties. The detailed experimental protocols
and the visualization of its primary mechanism of action offer valuable resources for
professionals engaged in the research and development of antitubercular agents. A thorough
characterization of these parameters is crucial for the rational design and optimization of new
drug candidates.

 To cite this document: BenchChem. [Pasiniazid chemical structure and physicochemical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1678481#pasiniazid-chemical-structure-and-
physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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